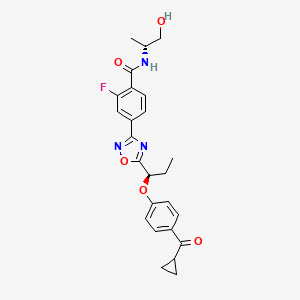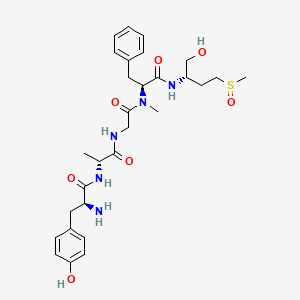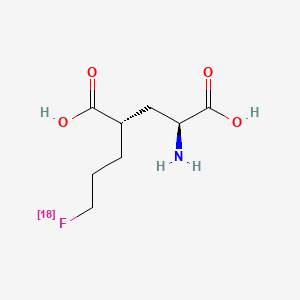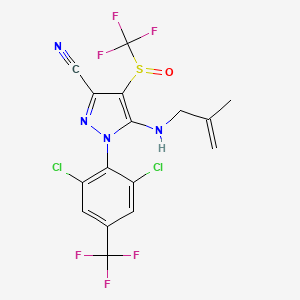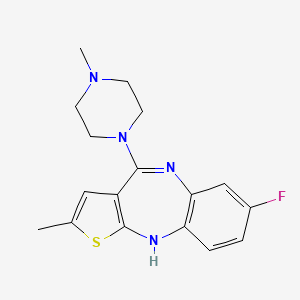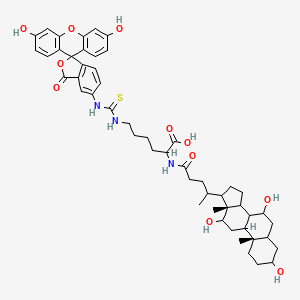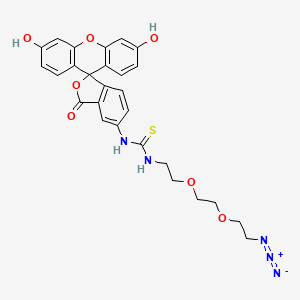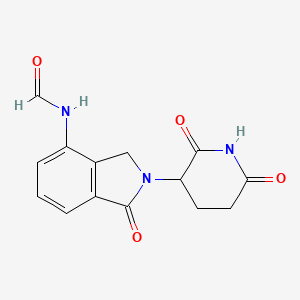
Formyl Lenalidomide
Übersicht
Beschreibung
Lenalidomide, also known as Revlimid, is a medication used to treat multiple myeloma, smoldering myeloma, and myelodysplastic syndromes (MDS) . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of lenalidomide nitro precursor, which is helpful in the production of active pharmaceutical ingredients of lenalidomide, was investigated. The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .
Molecular Structure Analysis
Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S (-) and R (+) forms . It has been shown to interact with the ubiquitin E3 ligase cereblon and target this enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 .
Chemical Reactions Analysis
Lenalidomide’s stabilization of the CRBN−CK1α complex is largely due to hydrophobic shielding of intermolecular hydrogen bonds . The increase in AUC and Cmax is dose-proportional, and interindividual variability in plasma exposure is low to moderate .
Physical And Chemical Properties Analysis
Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions. Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50%. Lenalidomide has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing .
Wissenschaftliche Forschungsanwendungen
Mechanism of Action in Hematological Malignancies
Formyl Lenalidomide, as an immunomodulatory drug, has been investigated for its effects on hematological malignancies. Studies show that it affects both cellular and humoral limbs of the immune system and has anti-angiogenic properties. It is particularly noted for its activity against various hematological and solid malignancies, including myelodysplastic syndromes and multiple myeloma (Kotla et al., 2009).
Role in Ubiquitination and Degradation of Proteins
Lenalidomide has been found to induce the ubiquitination and degradation of specific proteins, such as casein kinase 1A1 (CK1α), in certain myelodysplastic syndromes. This action is mediated through the E3 ubiquitin ligase complex, providing a mechanistic basis for the therapeutic effects of Lenalidomide in these conditions (Krönke et al., 2015).
Immunomodulatory Properties
Lenalidomide's immunomodulatory properties have been extensively studied. Its antitumor activity is mediated through modulation of the cytokine and cellular tumor cell microenvironment. It enhances the activation of T-cells and natural killer (NK) cells while downregulating production of various critical pro-survival cytokines in the tumor microenvironment. This multifaceted action makes it effective in treatments of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma (Chanan-Khan & Cheson, 2008).
Chemical Stability and Interaction with Solvents
Research into the chemical stability of Lenalidomide, particularly in methanol/ethanol solvents, highlights its structural integrity and the formation of degradants under certain conditions. This aspect is crucial for understanding its behavior in different formulations and storage conditions (Alzweiri et al., 2022).
Potential in Immunochemotherapy
Lenalidomide-based immunochemotherapy has been investigated for its robust, pleiotropic immunostimulatory activity. Its ability to stimulate the cytotoxic functions of T lymphocytes and NK cells, modulate cytokine secretion, and interfere with tumor microenvironment interactions offer significant therapeutic potential across various hematological and solid malignancies (Semeraro et al., 2013).
Enhancement of Antibody-Dependent Cellular Cytotoxicity
Studies have demonstrated Lenalidomide's capability to enhance natural killer cell and monocyte-mediated antibody-dependent cellular cytotoxicity, particularly in combination with other therapies like rituximab. This enhancement has implications for its use in various cancer treatments, including B-cell chronic lymphocytic leukemia (Wu et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Despite the potent anti-MM activity of lenalidomide, some patients eventually relapse and become lenalidomide-resistant. Drug resistance is one of the greatest challenges of modern oncology and has become the main cause of cancer treatment failures . Future research is needed to fully understand and exploit lenalidomide’s diverse biological effects .
Eigenschaften
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVREDQPOJYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formyl Lenalidomide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




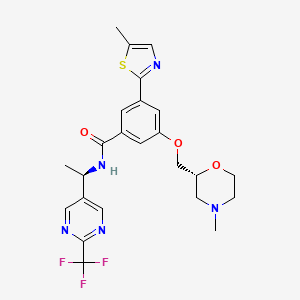
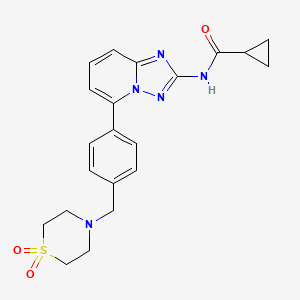
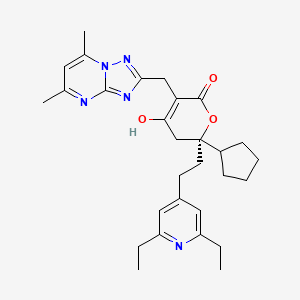
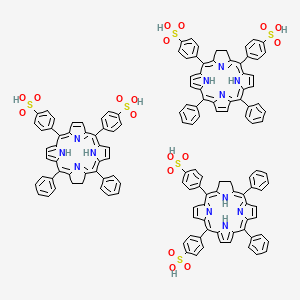
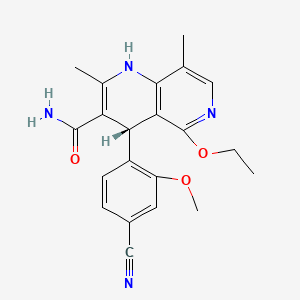
![2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol](/img/structure/B607457.png)
